2,8-Bis((8-(anthracen-9-yl)octyl)oxy)-3,7-dibromodibenzo[b,d]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-Bis((8-(anthracen-9-yl)octyl)oxy)-3,7-dibromodibenzo[b,d]furan is a complex organic compound that features both anthracene and dibenzofuran moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Bis((8-(anthracen-9-yl)octyl)oxy)-3,7-dibromodibenzo[b,d]furan typically involves multiple steps, starting with the preparation of the anthracene and dibenzofuran precursors. The key steps include:
Bromination: Dibenzofuran is brominated to introduce bromine atoms at the 3 and 7 positions.
Alkylation: The brominated dibenzofuran is then alkylated with 8-(anthracen-9-yl)octyl groups under basic conditions.
Coupling: The final step involves coupling the alkylated dibenzofuran with the anthracene moieties using a suitable coupling reagent, such as a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,8-Bis((8-(anthracen-9-yl)octyl)oxy)-3,7-dibromodibenzo[b,d]furan can undergo various chemical reactions, including:
Oxidation: The anthracene moieties can be oxidized to form anthraquinone derivatives.
Reduction: The bromine atoms can be reduced to hydrogen atoms under suitable conditions.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or Grignard reagents can be employed for substitution reactions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dibenzofuran derivatives with hydrogen atoms replacing bromine.
Substitution: Various substituted dibenzofuran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,8-Bis((8-(anthracen-9-yl)octyl)oxy)-3,7-dibromodibenzo[b,d]furan has several scientific research applications:
Organic Electronics: It can be used as an emitter in organic light-emitting diodes (OLEDs) due to its luminescent properties.
Materials Science: Its unique structural properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.
Chemical Sensors: It can be used in the design of sensors for detecting various analytes due to its ability to undergo specific chemical reactions.
Wirkmechanismus
The mechanism by which 2,8-Bis((8-(anthracen-9-yl)octyl)oxy)-3,7-dibromodibenzo[b,d]furan exerts its effects is primarily related to its electronic structure. The anthracene moieties can participate in π-π interactions, while the dibenzofuran core provides rigidity and stability. These interactions can influence the compound’s photophysical and electrochemical properties, making it useful in applications such as OLEDs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene Derivatives: Compounds such as 9,10-diphenylanthracene and 2-(anthracen-9-yl)benzothiazole share similar structural features and applications.
Dibenzofuran Derivatives: Compounds like 2,8-dibromodibenzofuran and 2,8-dimethoxydibenzofuran are structurally related and can undergo similar chemical reactions.
Uniqueness
2,8-Bis((8-(anthracen-9-yl)octyl)oxy)-3,7-dibromodibenzo[b,d]furan is unique due to the combination of anthracene and dibenzofuran moieties, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for electronic and optical applications .
Eigenschaften
CAS-Nummer |
917376-17-1 |
---|---|
Molekularformel |
C56H54Br2O3 |
Molekulargewicht |
934.8 g/mol |
IUPAC-Name |
2,8-bis(8-anthracen-9-yloctoxy)-3,7-dibromodibenzofuran |
InChI |
InChI=1S/C56H54Br2O3/c57-51-37-53-49(35-55(51)59-31-19-7-3-1-5-9-29-47-43-25-15-11-21-39(43)33-40-22-12-16-26-44(40)47)50-36-56(52(58)38-54(50)61-53)60-32-20-8-4-2-6-10-30-48-45-27-17-13-23-41(45)34-42-24-14-18-28-46(42)48/h11-18,21-28,33-38H,1-10,19-20,29-32H2 |
InChI-Schlüssel |
ZWABHBLNCVKEEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCCCCCCCOC4=C(C=C5C(=C4)C6=CC(=C(C=C6O5)Br)OCCCCCCCCC7=C8C=CC=CC8=CC9=CC=CC=C97)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.